molecular formula C9H11NO2S B1375218 2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid CAS No. 1343850-60-1

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B1375218
CAS No.: 1343850-60-1
M. Wt: 197.26 g/mol
InChI Key: OREFRZDXINFCLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Properties

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid and its derivatives have been researched for their antimicrobial properties. A study by Shirai et al. (2013) synthesized thiazolyl-acetic acid derivatives and tested them for antimicrobial activities against various bacterial and fungal strains. They found that these compounds displayed broad antibacterial and antifungal activities, suggesting their potential as effective biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).

Potential Biological Activity

Párkányi and Schmidt (2000) synthesized quinazoline derivatives containing thiazolyl moieties and characterized them for potential biological activity. These new compounds were expected to exhibit biological activities, although the specific types of activities were not detailed in this study (Párkányi & Schmidt, 2000).

Luminescent Properties

Grummt et al. (2007) studied the luminescent properties of substituted pyridylthiazoles, which are closely related to this compound. They found that these compounds exhibited high fluorescence quantum yields and large Stokes shifts, making them potentially useful for metal sensing and as laser dyes (Grummt et al., 2007).

Anti-Diabetic Potential

Abbasi et al. (2020) synthesized a series of bi-heterocyclic compounds, including derivatives of this compound, and evaluated them for anti-diabetic potential. The compounds showed potent inhibitory potential against α-glucosidase enzyme, suggesting their potential as valuable anti-diabetic agents (Abbasi et al., 2020).

Anticancer Activity

Ravinaik et al. (2021) designed and synthesized derivatives of this compound and evaluated them for anticancer activity. They found that most of the tested compounds exhibited moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik et al., 2021).

Biochemical Analysis

Biochemical Properties

2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This interaction can lead to a reduction in the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to potential antitumor effects . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained anti-inflammatory and antitumor effects, although the exact duration of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antitumor activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues . The distribution of this compound within the body can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism.

Properties

IUPAC Name

2-(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5-7(4-8(11)12)13-9(10-5)6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREFRZDXINFCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 2
2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 3
2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 4
2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 5
2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)acetic acid

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